2-Naphthylammonium acetate
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Overview
Description
2-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthylammonium acetate can be synthesized through the reaction of 2-naphthylamine with acetic acid. The reaction typically involves heating the mixture to facilitate the formation of the acetate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where 2-naphthylamine and acetic acid are combined under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
2-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthylammonium acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylammonium acetate
- 2-Naphthylamine
- Naphthalene-2-sulfonic acid
Uniqueness
2-Naphthylammonium acetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
553-00-4 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
naphthalen-2-ylazanium;acetate |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
InChI Key |
IHTSMKSDNSSELM-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CC=C2C=C(C=CC2=C1)N |
Canonical SMILES |
CC(=O)[O-].C1=CC=C2C=C(C=CC2=C1)[NH3+] |
553-00-4 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
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